3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

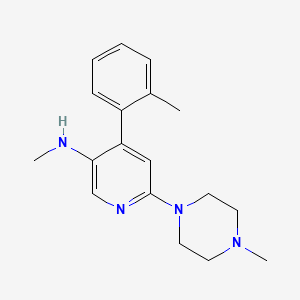

“3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” is a heterocyclic organic compound with the molecular formula C12H20N2Si2 . It has a molecular weight of 248.471600 g/mol . The IUPAC name for this compound is 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of “3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” can be represented by the canonical SMILES string: CSi©C1=CN=CC(=C1C#N)Si©C .Physical And Chemical Properties Analysis

The exact mass of “3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” is 248.11700 . It has 2 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique

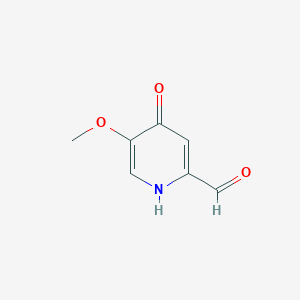

Synthesis of Vitamin B6

The compound has been utilized in the synthesis of vitamin B6 through a process involving cocyclization and electrophilic substitution, which demonstrates its role in constructing tetrasubstituted pyridines (Parnell & Vollhardt, 1985).Chromatography Applications

In gas-liquid chromatography, bis(trimethylsilyl)acetamide, closely related to the compound , is used for silylation of lipolysis products, indicating its utility in analytical chemistry (Tallent & Kleiman, 1968).Precursor to Non-Linear Optical Chromophores

3,5-Bis(trimethylsilyl)-4-thiophenoxypyridine, a derivative, serves as a precursor for creating pyridylidene merocyanines, which have potential in non-linear optical applications due to the bulkiness at specific positions (Kay & Woolhouse, 2001).Catalyst in Carbonyl Hydrosilylation

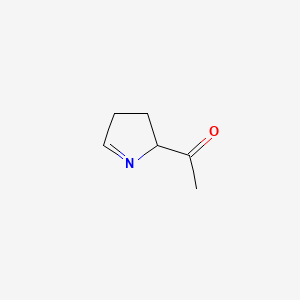

Bis(imino)pyridine iron complexes, related to the compound, are used as precatalysts for the chemo- and regioselective reduction of aldehydes and ketones, showcasing its role in organic synthesis (Tondreau, Lobkovsky, & Chirik, 2008).Building Blocks in Organic Synthesis

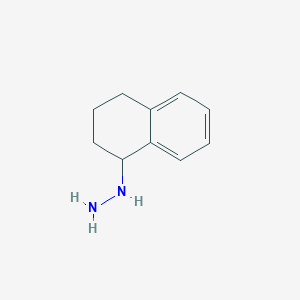

The compound has been used to synthesize bicyclic nitrogen-containing lactones via nucleophilic addition, highlighting its versatility in organic compound synthesis (Rudler, Denise, Parlier, & Daran, 2002).Synthesis of Substituted Pyridine Derivatives

A related compound, 3,5-diacetyl-2,6-dimethylpyridine, has been used to synthesize various substituted pyridine derivatives, demonstrating its utility in the creation of novel organic molecules (Zhang et al., 2009).Formation of Pyridinium Cations

The reaction of bis(trimethylsilyl)methyl pyridines to form pyridinium ions shows the compound's utility in generating distinct chemical species with potential applications in organic chemistry (Hassall, Schiesser, & White, 2007).Synthesis of Pyridine-Pyrimidine Derivatives

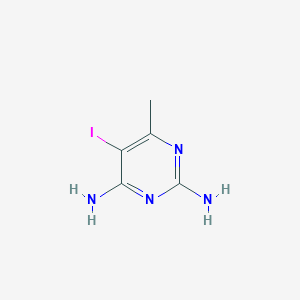

The compound has been used in the efficient synthesis of pyridine-pyrimidine derivatives, indicating its role in creating complex organic structures (Rahmani et al., 2018).Synthesis of Acyclonucleosides

The compound's derivatives have been used for the synthesis of acyclonucleosides, showing its application in nucleoside chemistry (Ubasawa, Takashima, & Sekiya, 1995).Creation of Amino-Chromeno Pyridinones

Its derivatives have been used for synthesizing amino-chromeno pyridinones, demonstrating its application in the synthesis of diverse organic compounds (Kibou et al., 2016).

Propriétés

IUPAC Name |

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACKXRICLZHJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479393 |

Source

|

| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile | |

CAS RN |

827616-49-9 |

Source

|

| Record name | 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)